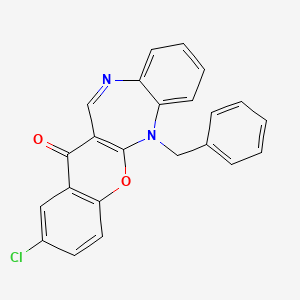
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzopyran and benzodiazepine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Cyclization: reactions to form the benzopyrano and benzodiazepine rings.
Condensation: reactions to link the phenylmethyl group.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification: methods such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its pharmacological properties for therapeutic use.
Industry: Potential use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one involves its interaction with specific molecular targets, such as:
GABA receptors: Modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Ion channels: Affecting the function of ion channels to alter neuronal excitability.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Coumarin derivatives: Compounds with a benzopyran structure, known for their anticoagulant properties.
Uniqueness
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one is unique due to its fused benzopyrano-benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines and benzopyran derivatives.
Eigenschaften
CAS-Nummer |
77436-72-7 |
|---|---|
Molekularformel |
C23H15ClN2O2 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
6-benzyl-2-chlorochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H15ClN2O2/c24-16-10-11-21-17(12-16)22(27)18-13-25-19-8-4-5-9-20(19)26(23(18)28-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI-Schlüssel |
PZBLSPJHEAVEAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=CC4=C2OC5=C(C4=O)C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


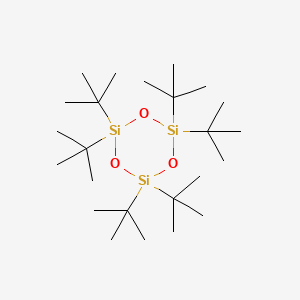
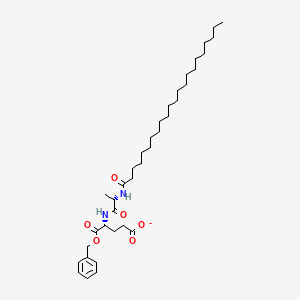






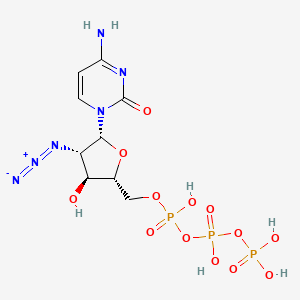
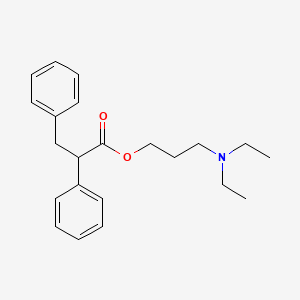


![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

